N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride
CAS No.:
Cat. No.: VC13657826
Molecular Formula: C20H19Cl3N2O2S
Molecular Weight: 457.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19Cl3N2O2S |
|---|---|
| Molecular Weight | 457.8 g/mol |
| IUPAC Name | N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C20H18Cl2N2O2S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H |
| Standard InChI Key | HRNMOPTYOFRUFF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central methanamine backbone substituted with three distinct aromatic groups:
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A 4-chloro-2-methylphenyl moiety attached via a methylene bridge.
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A 4-chlorophenyl group directly bonded to the amine.
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A 5-nitrothiophen-2-yl methyl group, contributing electron-withdrawing characteristics .
The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro testing . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride | |
| Standard InChI | InChI=1S/C<sub>20</sub>H<sub>18</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub>S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H | |
| SMILES | CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)N+[O-].Cl |
Spectroscopic Characteristics
While explicit spectral data (e.g., NMR, IR) for this compound are unavailable in public databases, analogous chlorinated amines exhibit distinct signals:
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¹H NMR: Aromatic protons resonate between δ 6.8–7.4 ppm, while methylene groups (CH<sub>2</sub>N) appear near δ 3.5–4.0 ppm.
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IR: Stretching vibrations for NO<sub>2</sub> (∼1520 cm<sup>−1</sup>) and C-Cl (∼750 cm<sup>−1</sup>) are expected .
Synthesis and Optimization
Reaction Pathway
The synthesis begins with 4-chloro-2-methylbenzaldehyde and 4-chlorobenzylamine as primary precursors:
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Condensation: The aldehyde reacts with the amine to form an imine intermediate.
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Reduction: Sodium borohydride (NaBH<sub>4</sub>) reduces the imine to a secondary amine.
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Alkylation: The secondary amine undergoes alkylation with 5-nitrothiophene-2-methanol in the presence of a dehydrating agent (e.g., DCC).
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Analytical and Characterization Methods
Chromatographic Techniques
| Method | Conditions | Application |
|---|---|---|
| HPLC | C18 column, 60:40 acetonitrile/water, 1 mL/min | Purity assessment, quantification |
| GC-MS | DB-5MS column, electron ionization | Structural confirmation |
Thermal Analysis
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